molecular formula C19H21N3O6 B13995504 6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid

6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid

Cat. No.: B13995504
M. Wt: 387.4 g/mol
InChI Key: IHMYCKHWEWIUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindoline dione moiety. It is often used in medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

The synthesis of 6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid typically involves multiple steps. One common method starts with the preparation of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline, which is then reacted with hexanoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides. These reactions often require catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate receptor functions, affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)hexanoic acid is unique due to its specific structural features. Similar compounds include:

    4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares the isoindoline dione moiety but differs in the substituents on the piperidine ring.

    2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid: This compound has a similar core structure but includes an acetic acid moiety instead of hexanoic acid.

These similar compounds may exhibit different biological activities and chemical reactivities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]hexanoic acid

InChI

InChI=1S/C19H21N3O6/c23-15-8-7-14(17(26)21-15)22-18(27)12-6-5-11(10-13(12)19(22)28)20-9-3-1-2-4-16(24)25/h5-6,10,14,20H,1-4,7-9H2,(H,24,25)(H,21,23,26)

InChI Key

IHMYCKHWEWIUOC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.